(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester
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Overview
Description
Scientific Research Applications
Organic Synthesis and Suzuki–Miyaura Coupling
Pinacol boronic esters, including our compound, serve as valuable building blocks in organic synthesis. The Suzuki–Miyaura coupling, a powerful cross-coupling reaction, relies on these boronic esters to form C–C bonds. Researchers use this reaction to create complex molecules, such as pharmaceuticals and agrochemicals .
Hydromethylation of Alkenes via Protodeboronation
Protodeboronation of alkyl boronic esters is not well explored, but our compound offers a novel approach. By utilizing a radical mechanism, it allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol .
Total Synthesis of Natural Products
The protodeboronation of pinacol boronic esters finds application in total synthesis. For instance, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have complex structures, and our compound contributes to their efficient assembly .
Biochemical Research
Researchers use our compound in proteomics research. It falls under the category of biochemicals and is available for research purposes. Its molecular formula is C18H20BClN4O2 .
Hydroboration-Deboronation Strategies
Our compound can participate in hydroboration-deboronation strategies. For example, in situ-generated catechol boronic esters undergo protodeboronation via a radical chain reaction. This approach enables the hydrogenation of unactivated alkenes to alkanes .
C-H Cyanation of Purines
While not directly related to our compound, recent advances in borinic acid derivatives include a method for direct regioselective C-H cyanation of purines. This process involves triflic anhydride activation, nucleophilic cyanation, and base-mediated elimination of triflic acid (CF~3~SO~2~H) .
Mechanism of Action
properties
IUPAC Name |
6-chloro-9-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClN4O2/c1-17(2)18(3,4)26-19(25-17)13-7-5-12(6-8-13)9-24-11-23-14-15(20)21-10-22-16(14)24/h5-8,10-11H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJVCAHLBABCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C=NC4=C3N=CN=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)boronic acid pinacol ester |
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